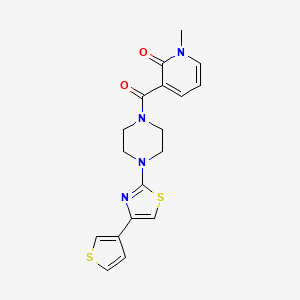

1-methyl-3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one belongs to a class of compounds that involve complex heterocyclic structures, which have been studied for their potential biological activities and chemical properties. These compounds often exhibit interesting pharmacological and chemical properties due to their unique molecular frameworks.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like 1-methyl-3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step reactions, starting from basic heterocyclic frameworks and employing various strategies such as condensation reactions, cyclocondensation, and functional group transformations. An example includes the synthesis of thiazolopyridine derivatives through the reaction of thiourea derivatives with active halogen-containing compounds or via condensation with benzaldehydes and malononitrile to yield novel thiazolo[3,2-a]-pyridine derivatives (Lamphon et al., 2004).

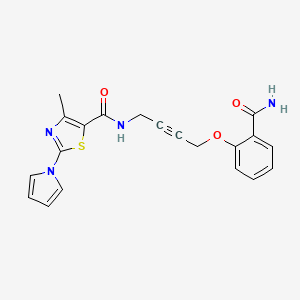

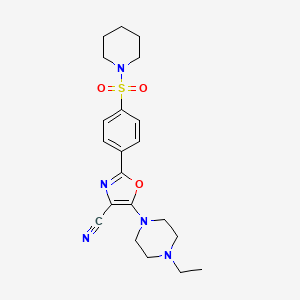

Molecular Structure Analysis

The molecular structure of compounds like 1-methyl-3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is typically elucidated using crystallography and spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These analyses provide detailed information on the molecular conformation, the arrangement of functional groups, and the overall geometry of the compound. For instance, studies on similar compounds have revealed their crystalline structure and the impact of substituents on the molecule's conformation (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Heterocyclic compounds of this nature can undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present in the molecule. These reactions can be utilized to further modify the compound or to explore its reactivity patterns. For example, thiazolopyridine derivatives have been synthesized through reactions with active –CH2- containing compounds to afford corresponding triazine derivatives (Attaby et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of thiazolidinone derivatives, including compounds related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant antimicrobial effects against a range of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Anticancer Activity

Compounds with structures closely related to "1-methyl-3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one" have been synthesized and tested for their anticancer activity. These compounds exhibited good anticancer activity against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Insecticidal Agents

Research has also explored the synthesis of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

G Protein-Biased Dopaminergics

A study focused on the design of G protein-biased partial agonists for dopamine D2 receptors incorporated a pyrazolo[1,5-a]pyridine heterocyclic appendage. This research provides insights into the structure-functional selectivity relationships at dopamine D2 receptors, potentially relevant to the development of novel therapeutics (Möller et al., 2017).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. Among these compounds, specific derivatives showed promising activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential in antituberculosis drug development (Jeankumar et al., 2013).

properties

IUPAC Name |

1-methyl-3-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-20-5-2-3-14(16(20)23)17(24)21-6-8-22(9-7-21)18-19-15(12-26-18)13-4-10-25-11-13/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDGLJJLSIRAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2482350.png)

![2-Methyl-3-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2482352.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2482354.png)

![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)

![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)

![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)

![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)